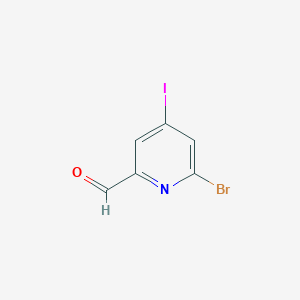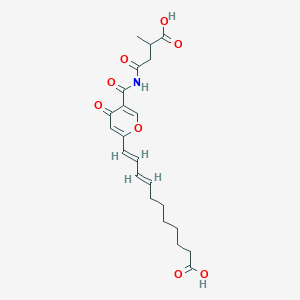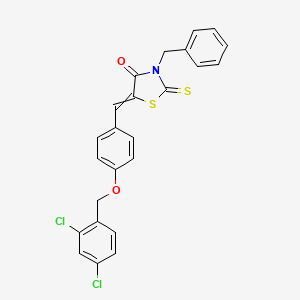
3-Benzyl-5-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form the corresponding ether. This intermediate is then reacted with benzylamine and carbon disulfide under basic conditions to form the thiazolidinone ring. The final step involves the cyclization of the intermediate with an appropriate aldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, such as transition metal complexes, and the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzyl and dichlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-Benzyl-5-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-thioxo-1,3-thiazolan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The dichlorobenzyl ether moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-2-thioxo-1,3-thiazolan-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzyl-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO2S2/c25-19-9-8-18(21(26)13-19)15-29-20-10-6-16(7-11-20)12-22-23(28)27(24(30)31-22)14-17-4-2-1-3-5-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDFHHCPBZOHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

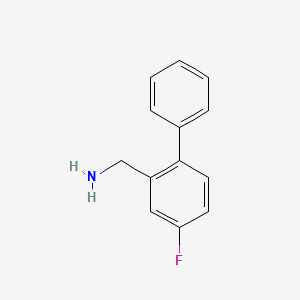
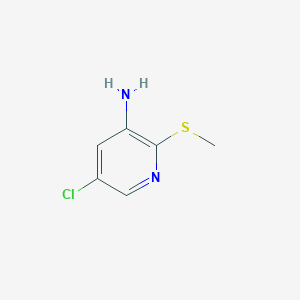


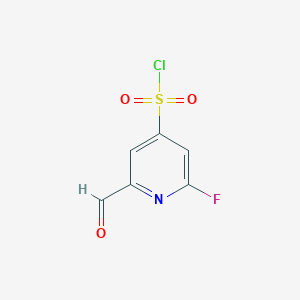
![5-Methoxy-2-vinyl-1H-benzo[D]imidazole](/img/structure/B14860177.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B14860184.png)
![9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate](/img/structure/B14860192.png)
![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide](/img/structure/B14860198.png)
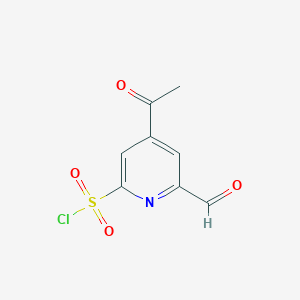
![(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B14860200.png)
